Azido-PEG3-Maleimide

Overview

Description

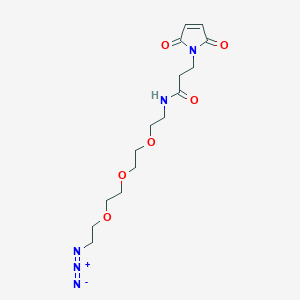

Azido-PEG3-Maleimide (CAS: 1858264-36-4) is a heterobifunctional crosslinker featuring an azide group for copper-free "click chemistry" (e.g., with DBCO or BCN) and a maleimide group for thiol-specific conjugation. Its PEG3 spacer enhances aqueous solubility and reduces steric hindrance during bioconjugation . The compound is widely used in antibody-drug conjugates, siRNA labeling, and functionalization of surfaces or nanomaterials . However, it is unstable at room temperature and must be prepared in situ by mixing Azido-PEG3-amine and Maleimide-NHS ester . Suppliers include Jena Bioscience, MedChemExpress, and Broadpharm, with purities ranging from 95% to 98% .

Preparation Methods

Synthetic Routes and Reaction Conditions

Stepwise Laboratory Synthesis

The synthesis of Azido-PEG3-Maleimide involves a two-step process starting with Azido-PEG3-amine and Maleimide-N-hydroxysuccinimide (NHS) ester. The reaction proceeds via nucleophilic acyl substitution under anhydrous conditions:

-

Reagent Mixing :

-

Azido-PEG3-amine (1 equiv) and Maleimide-NHS ester (1.2 equiv) are dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under nitrogen atmosphere to prevent hydrolysis .

-

The reaction is stirred at 25°C for 30 minutes, monitored via thin-layer chromatography (TLC) for NHS ester consumption .

-

-

Purification :

Table 1: Laboratory-Scale Synthesis Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | DMSO, DMF |

| Temperature | 25°C |

| Reaction Time | 30 minutes |

| Molar Ratio (Amine:NHS) | 1:1.2 |

| Yield | 70–85% |

Industrial-Scale Production

Industrial protocols optimize scalability while maintaining reaction efficiency:

-

Large-Scale Reactor Setup :

-

In-Line Monitoring :

-

Purification and Packaging :

Table 2: Industrial vs. Laboratory Synthesis Comparison

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–10 g | 1–10 kg |

| Reaction Volume | 50–200 mL | 50–100 L |

| Purification Method | Cold ether precipitation | Tangential flow filtration |

| Purity Assurance | HPLC | FTIR + HPLC |

Optimization of Reaction Parameters

Solvent Selection

-

DMSO vs. DMF : DMSO enhances reagent solubility but may accelerate maleimide hydrolysis at elevated temperatures. DMF offers better stability for prolonged reactions .

-

Co-Solvent Systems : A 9:1 DMF:water mixture improves yield in hydrophilic substrates without compromising maleimide reactivity .

pH and Temperature Control

-

The reaction is performed at pH 6.5–7.0 to favor thiol-maleimide specificity over amine side reactions .

-

Temperatures >30°C reduce yields due to maleimide degradation (t₁/₂ = 2 hours at 37°C) .

Table 3: Stability of Maleimide Group Under Varied Conditions

| Condition | Half-Life (Hours) | Degradation Byproduct |

|---|---|---|

| pH 7.0, 25°C | 48 | Maleamic acid |

| pH 8.0, 25°C | 12 | Maleimide-hydroxysuccinimide |

| pH 6.5, 4°C | >72 | None detected |

Characterization and Quality Control

Structural Validation

-

Nuclear Magnetic Resonance (NMR) :

Purity Assessment

-

HPLC : A C18 column with acetonitrile/water gradient (5–95% over 20 minutes) resolves this compound at 12.3 minutes (UV detection at 260 nm) .

-

Mass Spectrometry : ESI-MS confirms [M+H]⁺ at m/z 370.4, consistent with theoretical molecular weight .

Table 4: Analytical Specifications for Batch Release

| Test | Acceptance Criteria |

|---|---|

| Purity (HPLC) | ≥95% |

| Residual Solvents | <0.1% (ICH Q3C) |

| Endotoxin | <0.1 EU/mg |

| Water Content | <1% (Karl Fischer) |

Chemical Reactions Analysis

Thiol-Maleimide Conjugation

The maleimide group reacts selectively with free thiol (-SH) groups via a Michael addition mechanism, forming stable thioether bonds. Key parameters include:

Key Findings :

- Reactivity toward thiols is ~1,000× higher than toward amines at pH 7 .

- EDTA (5–10 mM) prevents disulfide reformation during protein labeling .

Azide-Alkyne Click Chemistry

The azide group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), forming stable triazole linkages without copper catalysts:

| Reaction Component | Role | Example Targets |

|---|---|---|

| Azide (N₃) | Electrophilic partner | DBCO-modified antibodies, peptides |

| Alkyne (C≡C) | Nucleophilic partner | Fluorescent tags, polymers |

| PEG Spacer | Reduces steric hindrance | Enhances reaction efficiency |

Kinetic Data :

- Reaction proceeds at physiological conditions (pH 7.4, 37°C) with half-life <1 hour .

- Triazole linkage stability: >90% after 72 hours in serum .

Environmental Sensitivity

| Factor | Impact on Reactivity | Mitigation Strategy |

|---|---|---|

| pH | Hydrolysis above pH 7.5 | Use buffered solutions (PBS, HEPES) |

| Solvent | DMSO/DMF enhances solubility | Limit solvent to <10% in aqueous |

| Storage Conditions | Degrades within hours at RT | Prepare fresh stock; store at -20°C |

Competing Reactions

- Maleimide Hydrolysis : Accelerated in aqueous buffers (t₁/₂ = 4–8 hours at pH 7.4) .

- Amine Cross-Reactivity : <1% at pH 7.0 but increases at higher pH .

Protein Labeling Workflow

- Thiol Reduction : Treat proteins with TCEP (20 mM) to reduce disulfides .

- Maleimide Conjugation : Incubate with this compound (20:1 molar ratio, 1–4 hours) .

- Click Chemistry : React azide-labeled proteins with DBCO probes (e.g., fluorescent dyes) .

Case Study: Antibody-Drug Conjugates (ADCs)

- Efficiency : >85% conjugation yield reported for anti-HER2 antibodies .

- Stability : Conjugates retain activity for >14 days at 4°C .

Degradation Pathways

| Pathway | Rate (25°C) | Products |

|---|---|---|

| Hydrolysis | t₁/₂ = 6 hours (pH 7.4) | Maleamic acid derivatives |

| Oxidation | Slow in inert atmosphere | Sulfoxide byproducts |

Storage Recommendations

| Form | Conditions | Stability |

|---|---|---|

| Lyophilized solid | -20°C, desiccated | >12 months |

| Stock solution (DMSO) | -20°C, shielded from light | <1 week |

Scientific Research Applications

Key Applications

-

Bioconjugation

- Description : Azido-PEG3-Maleimide is extensively used for linking biomolecules such as proteins and antibodies to other molecules.

- Mechanism : The azide group facilitates copper-free click chemistry with alkyne-containing compounds, while the maleimide group reacts with thiol-containing molecules.

- Case Study : In a study investigating targeted therapies, researchers utilized this compound to attach therapeutic agents to antibodies, enhancing specificity and efficacy in cancer treatment.

-

Drug Delivery Systems

- Description : The polyethylene glycol (PEG) component improves solubility and biocompatibility, making it ideal for drug delivery applications.

- Mechanism : The compound forms stable conjugates that can encapsulate drugs, improving their pharmacokinetics.

- Case Study : A research team developed a PEGylated drug delivery system using this compound for the controlled release of anticancer drugs, demonstrating improved therapeutic outcomes in preclinical models.

-

Fluorescent Labeling

- Description : This compound is employed to attach fluorescent tags to biomolecules for real-time imaging studies.

- Mechanism : The azide group allows for the incorporation of fluorescent dyes through click chemistry.

- Case Study : Researchers successfully labeled proteins with fluorescent tags using this compound to visualize cellular interactions in live cell imaging experiments.

-

Surface Modification

- Description : this compound is used to modify surfaces of nanoparticles and implants to enhance biocompatibility and functionality.

- Mechanism : The maleimide group reacts with thiol groups on surfaces to create stable covalent bonds.

- Case Study : A study demonstrated the use of this compound to modify gold nanoparticles for improved targeting in drug delivery applications.

-

Diagnostics Development

- Description : The compound plays a crucial role in developing biosensors and diagnostic tools where precise labeling is essential.

- Mechanism : It enables the stable attachment of biomolecules necessary for accurate detection assays.

- Case Study : In developing a biosensor for disease biomarkers, researchers utilized this compound to label antibodies, achieving high sensitivity and specificity in detection.

Mechanism of Action

Azido-PEG3-Maleimide exerts its effects through two main mechanisms:

Click Chemistry: The azido group reacts with alkyne-containing molecules to form triazole linkages, facilitating the connection of various biomolecules.

Thiol-Maleimide Chemistry: The maleimide group reacts with thiol groups to form thioether bonds, enabling the conjugation of thiol-containing biomolecules.

Comparison with Similar Compounds

Structural and Functional Attributes

Table 1: Key Properties of Azido-PEG3-Maleimide and Analogues

Research Findings

- Antimicrobial Surfaces : this compound-functionalized SAMs showed potent E. coli killing initially but lost efficacy within hours, likely due to maleimide hydrolysis or bacterial adaptation .

- siRNA-Albumin Conjugation : this compound enabled covalent siRNA binding to albumin’s free thiols, improving pharmacokinetics in cancer therapy .

- DNA Origami Functionalization : The compound facilitated site-specific decoration of PNA-cysteine probes for nucleic acid targeting .

Biological Activity

Azido-PEG3-Maleimide is a versatile compound widely utilized in bioconjugation applications, particularly for labeling proteins, peptides, and other biomolecules. Its unique structure allows for efficient incorporation of azido moieties onto thiol-containing molecules, facilitating various biochemical assays and therapeutic applications. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and practical applications in research.

This compound has the following characteristics:

- Chemical Formula : C15H23N5O6

- Molecular Weight : 369.37 g/mol

- Solubility : Soluble in DMSO, DMF, THF, and DCM

- Appearance : Colorless to slightly yellow oil

- Storage Conditions : Store at -20°C and desiccate

| Property | Value |

|---|---|

| Chemical Formula | C15H23N5O6 |

| Molecular Weight | 369.37 g/mol |

| Solubility | DMSO, DMF, THF, DCM |

| Appearance | Colorless to slightly yellow |

| Storage Temperature | -20°C |

The primary mechanism by which this compound exerts its biological activity is through the formation of covalent bonds with thiol groups in proteins or peptides. This reaction occurs via a Michael addition mechanism:

- Thiol Reaction : The maleimide group reacts specifically with free thiol (-SH) groups present in cysteine residues.

- Click Chemistry : The azido group can participate in click chemistry reactions, particularly with alkyne-containing compounds, facilitating the formation of stable conjugates.

This dual reactivity makes this compound an excellent choice for creating stable bioconjugates that can be used for various applications including drug delivery and imaging.

1. Protein Labeling

This compound is extensively used to label proteins for tracking and imaging purposes. For instance, it has been employed to attach fluorophores to antibodies without compromising their biological activity. This method allows researchers to visualize protein interactions in live cells.

2. Therapeutic Applications

In therapeutic settings, this compound has been utilized to create antibody-drug conjugates (ADCs). These ADCs leverage the specificity of antibodies to deliver cytotoxic drugs directly to cancer cells while minimizing systemic toxicity.

3. Case Studies

Case Study 1: Antibody Conjugation

A study demonstrated the successful conjugation of this compound with trastuzumab (a breast cancer treatment) to create a targeted delivery system. The resulting conjugate showed enhanced cellular uptake and cytotoxicity against HER2-positive cancer cells compared to unconjugated trastuzumab .

Case Study 2: Fluorogenic Substrates

Another investigation reported the use of this compound to immobilize fluorogenic substrates on polyacrylamide gels. This method enabled real-time monitoring of proteolytic activity in various biological samples .

Stability and Degradation

While this compound is effective for bioconjugation, it is important to note that it degrades quickly at room temperature (within hours) if not stored properly. This characteristic necessitates careful handling and storage conditions to maintain its reactivity and effectiveness in biological applications .

Q & A

Q. Basic: How is Azido-PEG3-Maleimide synthesized and characterized for experimental use?

Methodological Answer:

this compound is synthesized in situ by reacting Azido-PEG3-amine with maleimide NHS ester in a 1:1 molar ratio under ambient conditions, followed by 30 minutes of stirring . Characterization involves:

- Purity Assessment : High-performance liquid chromatography (HPLC) to confirm >95% purity.

- Structural Validation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify PEG spacer integrity and maleimide functionality .

- Stability Monitoring : Immediate use after preparation due to maleimide hydrolytic instability; avoid prolonged storage in aqueous buffers .

Q. Basic: What are the primary applications of this compound in bioconjugation?

Methodological Answer:

The compound enables dual functionalization:

- Thiol-Maleimide Conjugation : Covalent linkage to cysteine residues in proteins/peptides (e.g., antibody-drug conjugates) at pH 6.5–7.5 .

- Click Chemistry : Azide-alkyne cycloaddition (e.g., with DBCO-functionalized probes) for site-specific labeling .

Example application: Immobilizing antimicrobial peptides on silica surfaces via maleimide-thiol bonds for studying bacterial interactions .

Q. Advanced: How can reaction conditions be optimized for thiol-maleimide conjugation efficiency?

Methodological Answer:

Key parameters to test:

- pH : Maintain 6.5–7.5 to balance thiol deprotonation and maleimide stability. Avoid alkaline conditions (>8.0) to prevent maleimide hydrolysis .

- Temperature : 4–25°C; lower temperatures reduce nonspecific oxidation of thiols.

- Monitoring : Use Ellman’s assay to quantify free thiols pre- and post-reaction. Adjust molar excess of this compound (1.5–3×) if efficiency is <80% .

Q. Advanced: How should researchers address discrepancies in conjugation efficiency data?

Methodological Answer:

Common causes and solutions:

- Thiol Availability : Confirm reduction of disulfide bonds (e.g., using TCEP) before conjugation .

- Steric Hindrance : Use shorter PEG spacers or flexible linkers if target thiols are buried.

- Data Validation : Cross-validate using SDS-PAGE (Coomassie staining) and mass spectrometry (MALDI-TOF) to detect conjugated products .

Q. Advanced: How can this compound be integrated with spectroscopic techniques for real-time monitoring?

Methodological Answer:

- UV-Vis Spectroscopy : Track azide conversion (210–220 nm absorbance) during click chemistry.

- Fluorescence Quenching : Label maleimide with fluorophores (e.g., FITC) and monitor quenching upon thiol binding .

- Control Experiments : Include maleimide-only and azide-only reactions to distinguish nonspecific interactions .

Q. Basic: What are the best practices for storing and handling this compound?

Methodological Answer:

- Storage : Lyophilized powder at –20°C; avoid freeze-thaw cycles.

- Reconstitution : Prepare fresh solutions in anhydrous DMSO or PBS (pH 6.5) immediately before use.

- Light Sensitivity : Protect from light to prevent maleimide degradation .

Q. Advanced: How to mitigate cross-reactivity with non-target functional groups (e.g., amines)?

Methodological Answer:

- Orthogonal Protection : Block amines with tert-butoxycarbonyl (Boc) groups during conjugation.

- Selective Deprotection : Remove Boc post-conjugation using trifluoroacetic acid (TFA) to expose amines for subsequent reactions .

- Validation : Use ninhydrin assay to confirm amine blocking efficiency .

Q. Advanced: What quantitative methods are recommended to assess conjugation efficiency?

Methodological Answer:

Properties

IUPAC Name |

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O6/c16-19-18-5-8-25-10-12-26-11-9-24-7-4-17-13(21)3-6-20-14(22)1-2-15(20)23/h1-2H,3-12H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSSEPXEBBNVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.